2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
Thienopyrimidines are bioisostere and structural analogs of the natural purines . They are characterized by a very broad spectrum of biological activities which includes antimicrobial, antiviral, and anticancer activities . Some thienopyrimidine derivatives have been reported to display good activity as phosphodiesterase, dihydrofolate reductase (DHFR), in addition to vascular endothelial growth factor (VEGF) kinase inhibitors .
Synthesis Analysis
2-Arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno [3,4-d]pyrimidin-4-ones were synthesized starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate . The compounds synthesized have been compared with analogous substituted 2,3-dimethylthieno [2,3-d] [pyrimidinones, thieno [3,2-d]pyrimidinones, and their benzene isosteres .Molecular Structure Analysis
The differences associated with the position of the sulfur atom in thieno[3,2-d]pyrimidines are most clearly reflected in the electronic spectra . The transition from derivatives of 4-oxo-3,4-benzopyrimidines to their analogous thieno isosteres leads to changes in the profiles of their biological activities .Chemical Reactions Analysis
Starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarboxylate, compounds of types 3-6 of system A (series A) were synthesized .Physical And Chemical Properties Analysis
The physicochemical properties of the compounds synthesized have been compared with analogous substituted 2,3-dimethylthieno [2,3-d] [pyrimidinones, thieno [3,2-d]pyrimidinones, and their benzene isosteres .Scientific Research Applications
- Synthesis involves starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate, yielding the desired product .
- Anticancer Properties : Some derivatives of thieno[3,4-d]pyrimidin-4-one exhibit potential anticancer activity . Further research could explore their mechanisms of action and potential as chemotherapeutic agents.
- Vasodilator Activity : Certain compounds in this series have vasodilator properties , which could be relevant for cardiovascular health.
- Aldose Inhibitors : Derivatives of this compound act as aldose inhibitors of aldose reductase , which may have implications in diabetes management.
- H1 and H2 Receptor Antagonists : Investigations are ongoing for compounds targeting H1 and H2 histamine receptors , potentially impacting allergic responses and gastric acid regulation.
- While not directly related to the compound mentioned, similar 3-substituted-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown antibacterial activity .
- The synthetic route described in the literature provides a scalable method for preparing this compound.
Synthesis and Structure
Biological Activities
Antibacterial Activity
Large-Scale Synthesis and Applications
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the thieno[3,2-d]pyrimidin-4-one class of compounds , which are known to have diverse biological activities and potential targets
Mode of Action
Compounds in the thieno[3,2-d]pyrimidin-4-one class are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes
Biochemical Pathways
Thieno[3,2-d]pyrimidin-4-one compounds are known to have diverse biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of thieno[3,2-d]pyrimidin-4-one compounds , this compound may have multiple effects at the molecular and cellular level
properties
IUPAC Name |
2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-4-3-5-11(8-10)17-13(20)9-23-16-18-12-6-7-22-14(12)15(21)19(16)2/h3-8H,9H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWNLQAGNFCLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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